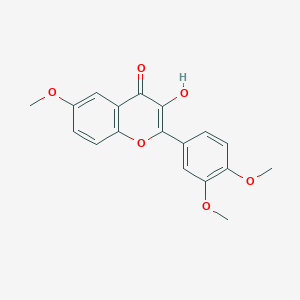

3-Hydroxy-6,3',4'-trimethoxyflavone

Description

Overview of Flavonoid Chemistry and Biological Significance in Research

Flavonoids represent a diverse and significant group of natural substances, characterized by a variable phenolic structure. nih.gov Found widely in fruits, vegetables, grains, and tea, they are secondary metabolites in plants. nih.gov The fundamental chemical structure of flavonoids consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, which includes two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). numberanalytics.com Variations in the substitution patterns on these rings, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity within the flavonoid family. numberanalytics.com

In plants, flavonoids fulfill a multitude of essential roles. They contribute to the coloration and aroma of flowers and fruits, which helps attract pollinators for seed and spore dispersal. nih.gov Furthermore, they act as UV filters, signaling molecules, and detoxifying agents, protecting plants from various biotic and abiotic stresses. nih.govmdpi.com Flavonoids are also synthesized by plants in response to microbial infections, serving as defensive antimicrobial compounds. nih.govnih.gov

In academic and medical research, flavonoids have garnered substantial interest for their potential health benefits. nih.govresearchgate.net These biological activities are largely attributed to their antioxidant properties. mdpi.comnih.gov The arrangement and number of hydroxyl groups on the flavonoid structure are crucial for their radical scavenging and metal ion chelation abilities. nih.gov Beyond their antioxidant capacity, research has highlighted a broad spectrum of other pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and cardioprotective activities. mdpi.comnih.govresearchgate.net The potential for flavonoids to modulate key cellular enzyme functions and signaling pathways is a major focus of ongoing scientific investigation. nih.govnih.gov

Classification and Structural Characteristics of Polymethoxyflavones (PMFs) and Hydroxylated Polymethoxyflavones (HPMFs)

Within the broad class of flavonoids, polymethoxyflavones (PMFs) and hydroxylated polymethoxyflavones (HPMFs) are notable subclasses, particularly prevalent in plants of the Citrus genus, especially in the peel. researchgate.netnih.gov

Polymethoxyflavones (PMFs) are flavonoids characterized by the presence of multiple methoxy (B1213986) (-OCH₃) groups on their basic flavone (B191248) framework. researchgate.netnih.gov They are a significant component of citrus peels and have been a subject of research for their biological activities. researchwithrutgers.comnih.gov Examples of well-studied PMFs include nobiletin (B1679382) and tangeretin. researchgate.net

Hydroxylated Polymethoxyflavones (HPMFs) are distinguished by having both hydroxyl (-OH) and methoxy (-OCH₃) groups attached to their structure. researchgate.netnih.gov The presence of the hydroxyl group can significantly influence the molecule's chemical properties and biological activities compared to their fully methoxylated counterparts. nih.gov These compounds exist exclusively in the Citrus genus and are of interest for their potential health benefits, which include anti-inflammatory and anti-cancer properties. researchwithrutgers.comnih.gov The position and number of these functional groups are key determinants of their specific effects. Flavonoids can be broadly categorized as 3-hydroxyflavonoids (flavonols) or 3-desoxyflavonoids (flavones) based on the presence or absence of a hydroxyl group at the C3 position of the C-ring. researchgate.net

Positioning of 3-Hydroxy-6,3',4'-trimethoxyflavone as a Research Subject

This compound is a specific type of HPMF. Its structure is based on the flavone backbone, substituted with a hydroxyl group at the C3 position and three methoxy groups at the C6, C3', and C4' positions. This substitution pattern places it in the flavonol subclass of flavonoids. researchgate.net

As a research subject, this compound is of interest for its unique combination of functional groups. The presence of the 3-hydroxyl group is a key feature for the antioxidant activity of many flavonols. numberanalytics.com Simultaneously, the methoxy groups contribute to the lipophilicity of the molecule, which can influence its bioavailability and interaction with cellular targets. The specific arrangement of these groups on the flavonoid skeleton is critical for its biological profile. Academic research on this and similar compounds involves their isolation from natural sources, chemical synthesis to create derivatives, and investigation into their structure-activity relationships. nih.gov For instance, studies on related trimethoxyflavone isomers have explored their effects on drug resistance in cancer cells, highlighting how the precise positioning of hydroxyl and methoxy groups can lead to potent and specific biological activities. nih.gov

Physicochemical Properties of this compound

Mentioned Chemical Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O6 |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methoxychromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-21-11-5-7-13-12(9-11)16(19)17(20)18(24-13)10-4-6-14(22-2)15(8-10)23-3/h4-9,20H,1-3H3 |

InChI Key |

GTTYINPAUAIFMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Isolation and Identification from Botanical Sources

The process of isolating and identifying 3-Hydroxy-6,3',4'-trimethoxyflavone and its related compounds from plant matter typically involves extraction with organic solvents, followed by chromatographic separation techniques and spectroscopic analysis for structural elucidation.

The genus Artemisia, a member of the Asteraceae family, is a rich source of flavonoids. While direct isolation of this compound is not consistently reported across all species, structurally similar compounds have been identified.

Artemisia monosperma : Phytochemical studies of Artemisia monosperma, a shrub found in the deserts of the Middle East, Africa, and China, have led to the isolation of nine flavone (B191248) aglycones from its methanolic extract. phcogj.com Among these, 5-Hydroxy-3',4',6,7-tetramethoxyflavone was identified, showcasing the presence of highly methoxylated flavonoids within this species. phcogj.com The isolation process involved extraction with various organic solvents, with the methanolic extract being selected for further fractionation using column chromatography and thin-layer chromatography (TLC). phcogj.com

Artemisia kermanensis : This aromatic perennial shrub, endemic to the central deserts and southeastern mountains of Iran, has been found to contain methylated flavones. alfa-chemistry.com From the air-dried aerial parts, researchers have isolated 5,7-dihydroxy-3',4',6-trimethoxyflavone (eupatilin), a compound closely related to the subject of this article. alfa-chemistry.com The isolation involved extraction with a mixture of dichloromethane (B109758) and acetone (B3395972), followed by purification using reverse silica (B1680970) gel and medium-pressure liquid chromatography (MPLC). alfa-chemistry.com

Artemisia frigida : Known for its use in traditional medicine to treat inflammatory conditions, the aerial parts of Artemisia frigida have been analyzed for their flavonoid content. plantaedb.com One of the methylated flavones isolated from this species is 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone. plantaedb.com

The Citrus genus is well-known for its diverse flavonoid content, particularly polymethoxylated flavones (PMFs), which are mainly found in the peel of the fruits. nih.gov While the presence of this compound itself is not extensively documented in all citrus species, the genus is a significant source of various hydroxylated and methoxylated flavonoids. For instance, 3,5,6-Trihydroxy-3',4',7-trimethoxyflavone has been detected in citrus. hmdb.ca

The occurrence of this compound and its isomers extends to other medicinal plants from various families.

Lippia nodiflora L. : From the leaves of Lippia rugosa, a member of the same genus, the flavonoid 7-hydroxy-5,6,4'-trimethoxyflavone has been isolated. semanticscholar.org

Zeyheria montana Mart. : From the dichloromethane leaf extract of Zeyheria montana, three major active methoxylated flavonoids have been isolated, though not the specific compound of focus. tandfonline.com

Ballota glandulosissima Hub.-Mor & Patzak : The aerial parts of this plant, belonging to the Lamiaceae family, have yielded several flavonoids, including 5-hydroxy-7,3′,4′-trimethoxyflavone. researchgate.netbrieflands.com

Achillea tenuifolia Lam. : Phytochemical analysis of the methanolic extract of Achillea tenuifolia led to the isolation of two related flavones: 3´, 5-dihydroxy-4´ ,6 ,7-trimethoxyflavone (eupatorine) and 5-hydroxy- 3´, 4´, 6, 7-tetramethoxyflavone. nih.gov

Monanthotaxis filipes P.H. Hoekstra : While specific data on the isolation of this compound from this plant is not readily available, phytochemical screening of related species in the Annonaceae family often reveals a variety of flavonoids.

Primula veris L. : Lipophilic flavones have been isolated from the leaves of Primula veris. Among them, 3',4',5'-trimethoxyflavone was identified. nih.gov Further investigation of flowers from Primula veris also led to the identification of 3′,4′,5′-trimethoxyflavone. chemicalbook.com

Below is a data table summarizing the isolation of this compound and its closely related isomers from the discussed botanical sources.

| Botanical Source | Compound Isolated | Plant Part |

| Artemisia monosperma | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | Aerial parts |

| Artemisia kermanensis | 5,7-dihydroxy-3',4',6-trimethoxyflavone (eupatilin) | Aerial parts |

| Artemisia frigida | 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | Aerial parts |

| Ballota glandulosissima | 5-hydroxy-7,3′,4′-trimethoxyflavone | Aerial parts |

| Achillea tenuifolia | 3´,5-dihydroxy-4´,6,7-trimethoxyflavone; 5-hydroxy-3´,4´,6,7-tetramethoxyflavone | Aerial parts |

| Primula veris | 3',4',5'-trimethoxyflavone | Leaves, Flowers |

| Lippia rugosa | 7-hydroxy-5,6,4'-trimethoxyflavone | Leaves |

Geographical Distribution and Ecological Context

The plants that produce this compound and its analogs are distributed across diverse geographical and ecological regions.

Artemisia species are widespread in temperate regions of the Northern Hemisphere, often found in arid and semi-arid habitats. alfa-chemistry.com Artemisia monosperma, for instance, is a characteristic shrub of desert regions in the Middle East and North Africa. phcogj.com

The Citrus genus originated in the subtropical and tropical regions of Southeast Asia. nih.gov These plants are now cultivated worldwide in suitable climates.

Lippia nodiflora is a perennial herb that grows in warmer parts of the world, commonly found in wet places. semanticscholar.org

Zeyheria montana is native to the Cerrado biome of Brazil.

Ballota glandulosissima is an endemic species found in Turkey.

Achillea tenuifolia is distributed in the western and northern regions of Iran. nih.gov

Primula veris is native to most of temperate Europe and western Asia. nih.gov

Chemotaxonomic Significance within Flavonoid Research

The structural patterns of flavonoids, such as the degree of hydroxylation and methoxylation, can serve as valuable chemotaxonomic markers to understand the relationships between plant species. phcogj.com

The presence of highly methoxylated flavones is a significant characteristic in certain plant genera. In the Asteraceae family, to which Artemisia and Achillea belong, flavonoids have been shown to be good taxonomic markers. semanticscholar.org The isolation of various methylated flavones from different Artemisia species supports the use of these compounds in the chemotaxonomic classification of this genus. nih.govsemanticscholar.org

Similarly, in the Lamiaceae family, the flavonoid profiles of different species can be used for taxonomic differentiation. The types of flavonoids present in Ballota species contribute to the chemical fingerprint of this genus.

Within the genus Primula, polymethoxylated flavonoids are considered chemotaxonomic markers. chemicalbook.com The specific pattern of methoxylation in flavones can help distinguish between different species and understand their evolutionary relationships.

Factors Influencing Accumulation in Plant Tissues

The concentration of flavonoids, including this compound, in plant tissues is not static and can be influenced by a variety of internal and external factors.

Maturity : The developmental stage of the plant or its parts can significantly affect flavonoid content. In many Citrus species, the concentration of flavonoids is highest in the young, immature fruits and tends to decrease as the fruit ripens. medchemexpress.com This suggests that these compounds may play a role in protecting the young fruit from biotic and abiotic stresses.

Environmental Stress : Plants often produce higher levels of secondary metabolites, including flavonoids, in response to environmental stressors such as UV radiation, drought, and pathogen attack. These compounds can act as protectants, shielding the plant from damage. For example, drought stress has been shown to affect the total phenolic and flavonoid content in plants. The production of flavonoids in Artemisia species can also be influenced by the plant's growth phase and environmental conditions. hmdb.ca

Biosynthesis, Biotransformation, and Enzymatic Pathways

Shikimate Pathway and Flavonoid Core Biosynthesis

The foundation of 3-Hydroxy-6,3',4'-trimethoxyflavone, like all flavonoids, is laid by the shikimate pathway. researchgate.netnih.govresearchgate.net This highly conserved metabolic route is responsible for producing aromatic amino acids, including phenylalanine, which serves as a crucial precursor for flavonoid synthesis. nih.govfrontiersin.org The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P), catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS). researchgate.netfrontiersin.org Through a series of enzymatic steps, shikimic acid is formed and ultimately converted to chorismate, a key branch point intermediate. researchgate.netfrontiersin.org

Following the shikimate pathway, phenylalanine is converted to 4-coumaroyl-CoA through the action of enzymes in the phenylpropanoid pathway, namely phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov The assembly of the characteristic C6-C3-C6 flavonoid skeleton then proceeds via the polyketide pathway. researchgate.netresearchgate.net Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. nih.govmit.edu Subsequently, chalcone isomerase (CHI) facilitates the cyclization of the chalcone to a flavanone (B1672756), such as naringenin (B18129). nih.govmit.edunih.gov This flavanone core is the central precursor from which a vast diversity of flavonoids, including this compound, are derived. researchgate.net

Methylation Mechanisms and O-Methyltransferases (OMTs)

A defining feature of this compound is the presence of three methoxy (B1213986) groups. This methylation is carried out by a class of enzymes known as O-methyltransferases (OMTs). mdpi.comnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to hydroxyl groups on the flavonoid scaffold. nih.govgoogle.com The addition of methyl groups increases the lipophilicity of the flavonoid molecule and can alter its biological activity and stability. mdpi.comnih.gov

Plant OMTs exhibit a high degree of substrate and positional specificity. google.com For the formation of this compound, specific OMTs would be required to methylate the hydroxyl groups at the 6, 3', and 4' positions of a precursor flavonoid. For instance, a rice-derived 3'-OMT, ROMT-9, has been identified to catalyze the methylation of the 3'-hydroxyl group of luteolin (B72000) to produce chrysoeriol. nih.gov Similarly, flavonoid 7-O-methyltransferases (F7OMTs) have been isolated from various plants and are responsible for methylating the 7-hydroxyl group of different flavonoid substrates. mdpi.comnih.gov The precise OMTs involved in the biosynthesis of this compound would sequentially or concertedly methylate the hydroxylated precursor at the specific 6, 3', and 4' positions.

Hydroxylation and Other Post-Synthetic Modifications

Prior to methylation, the flavonoid core undergoes hydroxylation at specific positions, a critical modification that contributes to the vast diversity and biological activity of flavonoids. nih.govfrontiersin.org These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). nih.govfrontiersin.org

Key enzymes in this process include:

Flavanone 3-hydroxylase (F3H): This enzyme introduces a hydroxyl group at the C3 position of the C ring, converting a flavanone like naringenin into a dihydroflavonol. nih.govoup.com

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These enzymes are responsible for adding hydroxyl groups to the B ring at the 3' and 5' positions, respectively. nih.govnih.govontosight.ai F3'H, for example, converts naringenin to eriodictyol. nih.gov

Flavone (B191248) 6-hydroxylase (F6H) and Flavone 8-hydroxylase (F8H): These enzymes hydroxylate the A ring at the C6 and C8 positions. nih.govoup.com

For the biosynthesis of this compound, the precursor flavonoid would need to be hydroxylated at the 3, 6, 3', and 4' positions. This would likely involve the sequential action of F3H, F3'H, and F6H on a flavanone or flavone intermediate.

Proposed Metabolic Pathways in Biological Systems

Once formed, this compound can undergo further biotransformation in biological systems. While specific metabolic pathways for this particular compound are not extensively detailed in the reviewed literature, general flavonoid metabolism involves processes such as further hydroxylation, glycosylation, and methylation, which can alter their solubility and transport across membranes. nih.gov

For instance, the methylation of flavonoids has been shown to improve their metabolic stability and intestinal absorption. nih.gov Conversely, hydroxylation can render flavonoids more susceptible to degradation. nih.gov It is plausible that this compound could be a substrate for other enzymes, leading to the formation of more complex derivatives or degradation products. The study of its metabolism is crucial for understanding its ultimate fate and biological activity within an organism.

Chemical Synthesis and Analog Development in Research

Total Synthesis Approaches for 3-Hydroxy-6,3',4'-trimethoxyflavone

The total synthesis of this compound is often achieved through a foundational aldol (B89426) condensation followed by cyclization. A common method involves the reaction between a substituted acetophenone (B1666503) and a benzaldehyde (B42025) derivative.

Specifically, the synthesis can be initiated with an aldol condensation of 2-hydroxy-4,6-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde. This reaction is typically catalyzed by a strong base like lithium hexamethyldisilazide (LiHMDS) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The intermediate formed is a chalcone (B49325) derivative, which then undergoes cyclization to form the flavone (B191248) backbone. Another key reaction in the synthesis of flavonols like this compound is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone. nih.govresearchgate.net

Furthermore, methylation of hydroxyl groups on flavonoid precursors is a crucial step. This is often accomplished using methyl iodide (CH₃I) with a weak base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) under reflux conditions.

Synthetic Strategies for Flavone Analogs

The synthesis of flavone analogs allows researchers to explore how structural modifications impact the compound's properties. Various strategies have been developed to create a diverse range of these molecules.

Modified Algar-Flynn-Oyamada Reactions

The Algar-Flynn-Oyamada (AFO) reaction is a classic method for synthesizing flavonols (3-hydroxyflavones) from 2'-hydroxychalcones using alkaline hydrogen peroxide. researchgate.netbeilstein-archives.org Modifications to this reaction have been developed to improve efficiency and yield. For instance, using urea-hydrogen peroxide (UHP) under solvent-free grinding conditions with potassium hydroxide (B78521) and a few drops of ethanol (B145695) offers a faster, higher-yielding, and more environmentally friendly approach. mdpi.com This method avoids the large volumes of water associated with aqueous hydrogen peroxide solutions, which can hinder the reaction due to the low solubility of the starting materials. mdpi.com The AFO reaction mechanism has been studied computationally, with findings suggesting that for unsubstituted 2'-hydroxychalcones, the Dean and Podimuang mechanism is favored, while for substituted ones, both the Dean and Podimuang mechanism and an epoxide-forming pathway may occur in parallel. beilstein-archives.org

Multi-step Synthetic Routes from Precursors

Multi-step synthetic routes provide the flexibility to introduce a wide variety of substituents onto the flavone core. A common starting point is the condensation of a 2-hydroxyacetophenone (B1195853) with an appropriate aromatic aldehyde to form a chalcone intermediate. researchgate.netmdpi.com This chalcone can then be subjected to oxidative cyclization to yield the flavone. mdpi.com For example, the synthesis of pedalitin, a related flavone, started from 3,4,5-trimethoxyphenol (B152058) and vanillin. nih.gov The synthesis of 3',4',5'-trimethoxyflavone involved the coupling of 2-hydroxyacetophenone and trimethoxybenzoyl chloride to form an ester, which then underwent a Baker-Venkataraman rearrangement to a 1,3-diketone, followed by cyclization. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization is a key strategy for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity.

Modifications at Hydroxyl and Methoxy (B1213986) Positions

The position and nature of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavone skeleton play a crucial role in determining its biological activity. researchgate.net SAR studies have shown that the number and location of these groups can significantly impact properties like antioxidant and anti-inflammatory effects. researchgate.netnih.gov For instance, the presence of a 3-OH group is often associated with positive antioxidant activity. researchgate.netdoaj.org In some cases, replacing a methoxy group with a hydroxyl group at certain positions has been shown to have minimal effect on binding affinity to a receptor, indicating the importance of the position itself rather than the specific functional group. researchgate.net Conversely, studies on α-glucosidase inhibition revealed that hydroxylation at the C3, C6, C3′, and C4′ positions increased activity, while methoxylation at the same positions decreased it. rsc.org

Incorporation of Specific Functional Groups (e.g., Halogenation, Glycosylation)

Introducing other functional groups, such as halogens or glycosyl moieties, can further modulate the properties of flavones.

Halogenation: The incorporation of a fluorine atom, for example, can improve the pharmacological and pharmacokinetic properties of a lead structure due to its high electronegativity and the strong bond it forms with carbon. nih.gov For example, 5-fluoro-3',4',7-trimethoxyflavone has been synthesized and evaluated for its biological effects. nih.gov

Glycosylation: The addition of sugar molecules (glycosylation) can affect a flavonoid's metabolic features and anti-inflammatory mechanisms. tamu.edu For example, monoglycosylated derivatives of some flavones have shown biological activity, whereas di- and triglycoside derivatives did not. nih.gov The effect of glycosylation on the absorption and activity of flavonoids is an active area of research. tamu.eduspringermedizin.de

In Vitro Investigations: Molecular Mechanisms and Cellular Targets

Enzyme Modulation and Inhibition

The ability of 3-Hydroxy-6,3',4'-trimethoxyflavone to modulate the activity of several key enzymes has been a primary focus of in vitro studies. These investigations are crucial for understanding the compound's mechanism of action and its potential as a lead for further pharmacological development.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are a family of enzymes that play a significant role in the inflammatory process through the production of leukotrienes. Research indicates that this compound possesses anti-inflammatory properties, which include the inhibition of lipoxygenase (LOX). However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for the direct inhibition of LOX by this compound is not extensively detailed in the currently available literature.

In contrast, a study on a structurally related isomer, 7,3',4'-Tri-O-methylluteolin (5-Hydroxy-3',4',7-trimethoxyflavone), demonstrated inhibitory activity against soybean lipoxygenase, with a reported IC50 value of 23.97 µg/mL. nih.gov This finding for a related compound suggests a potential area for further specific investigation into the LOX inhibitory capacity of this compound.

Table 1: Lipoxygenase Inhibitory Activity of a Related Flavonoid

| Compound | Enzyme Source | IC50 Value |

|---|

Data for a structurally related isomer.

Cyclooxygenase-2 (COX-2) Inhibition and Prostaglandin (B15479496) E2 (PGE2) Production Modulation

Cyclooxygenase-2 (COX-2) is another critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2). The anti-inflammatory profile of this compound includes the inhibition of cyclooxygenase enzymes.

While direct enzymatic inhibition data for this compound is limited, research on its isomer, 5-hydroxy-3′,4′,7-trimethoxyflavone, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages showed a slight reduction in the levels of PGE2. researchgate.net Furthermore, at a concentration of 40 µg/mL, this related compound significantly reduced the mRNA expression of COX-2 in the same cell line. nih.gov In silico docking studies have also suggested a potential binding interaction between 5-hydroxy-3′,4′,7-trimethoxyflavone and the active site of COX-2. researchgate.net

Table 2: Effects of a Related Flavonoid on COX-2 and PGE2

| Compound | Cell Line | Treatment | Effect |

|---|---|---|---|

| 5-Hydroxy-3′,4′,7-trimethoxyflavone | RAW 264.7 Macrophages | LPS-induced | Slight reduction in PGE2 |

Data for a structurally related isomer.

Inducible Nitric Oxide Synthase (iNOS) Inhibition and Nitric Oxide (NO) Production Modulation

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a molecule with diverse physiological roles, including its involvement in inflammatory responses. The modulation of iNOS and NO production is a key aspect of anti-inflammatory research.

Studies on the isomer 5-hydroxy-3′,4′,7-trimethoxyflavone have demonstrated significant inhibitory effects on NO production in LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.net In these studies, the compound also markedly reduced the mRNA expression of iNOS. nih.gov Molecular docking analyses further support these findings, indicating a potential interaction between this related flavonoid and the active site of iNOS. researchgate.net

Table 3: Effects of a Related Flavonoid on iNOS and NO Production

| Compound | Cell Line | Treatment | Effect |

|---|---|---|---|

| 5-Hydroxy-3′,4′,7-trimethoxyflavone | RAW 264.7 Macrophages | LPS-induced | Significant inhibition of NO production |

Data for a structurally related isomer.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Currently, there is no available scientific literature detailing the in vitro inhibitory activity of this compound against PTP1B.

Acetylcholinesterase (AChE) Inhibitory Effects

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. At present, there are no published in vitro studies on the acetylcholinesterase inhibitory effects of this compound.

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Low-Density Lipoprotein Receptor (LDLR) Modulation

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a crucial role in cholesterol metabolism by promoting the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 can lead to increased LDLR levels and consequently lower LDL cholesterol. There is currently no available research data on the in vitro effects of this compound on either PCSK9 expression or LDLR modulation.

Intracellular Signaling Pathway Modulation

Flavonoids are recognized for their ability to interfere with various signaling pathways that are often dysregulated in disease states. Research on compounds structurally related to this compound has illuminated how these molecules can exert anti-inflammatory and other cellular effects by targeting specific kinases and transcription factors.

Nuclear Factor-kappaB (NF-κB) Pathway Inhibition

The Nuclear Factor-kappaB (NF-κB) pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, adhesion molecules, and other mediators. Its activation is tightly controlled, and its inhibition is a key target for anti-inflammatory therapies. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB dimer (commonly p65/p50) to the nucleus to initiate gene transcription.

While direct studies on this compound are not extensively available, research on the related compound 5,7-dihydroxy-3',4',6'-trimethoxyflavone (eupatilin) provides a model for its potential mechanism. Eupatilin (B1662920) has been shown to suppress the activation of NF-κB signals. This suppression is achieved by preventing the phosphorylation of IκBα and inhibiting the activity of the IKK complex. By blocking these initial steps, eupatilin effectively prevents the nuclear translocation of NF-κB and subsequent expression of inflammatory genes.

Table 1: Effects of Related Methoxyflavones on the NF-κB Pathway

| Compound | Model System | Key Findings |

| 5,7-dihydroxy-3',4',6'-trimethoxyflavone (Eupatilin) | HT-29 intestinal epithelial cells | Suppressed BFT-induced NF-κB activation; Prevented phosphorylation of IκBα and IKK signals. |

| 5,7-dihydroxy-3',4',6'-trimethoxyflavone (Eupatilin) | BEAS-2B bronchial epithelial cells | Inhibited TNF-α-induced activation of IκBα and NF-κB signals; Reduced IKK activation. nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) family, which includes extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinases (JNK), is crucial for translating extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and apoptosis. The modulation of these pathways is a significant mechanism by which flavonoids exert their biological effects.

Studies on various trimethoxyflavones demonstrate their capacity to modulate MAPK signaling. For instance, the compound 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) was found to inhibit the amyloid-beta-induced phosphorylation of both SAPK/JNK and ERK1/2 in neuronal cells. In another study, 3,5,7-trimethoxyflavone (B1676842) was shown to affect the phosphorylation of ERK, JNK, and p38 in human dermal fibroblasts. Furthermore, a hybrid molecule containing a 5,6,7-trimethoxyflavone (B192605) core was reported to inhibit the phosphorylation of p38α MAPK. This collective evidence suggests that flavonoids with a trimethoxy substitution pattern, likely including this compound, can interfere with the activation of multiple MAPK cascades.

Table 2: Modulation of MAPK Pathways by Related Flavonoids

| Compound/Derivative | Pathway Component | Effect | Cell Line/Model |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) | SAPK/JNK, ERK1/2 | Inhibition of Aβ-induced phosphorylation | N2a neuroblastoma cells |

| 3,5,7-trimethoxyflavone | p-ERK, p-JNK, p-p38 | Modulation of TNF-α-induced phosphorylation | Normal human dermal fibroblasts |

| Mosloflavone (5,6,7-trimethoxyflavone) hybrid | p38α MAPK | Inhibition of phosphorylation | Macrophages |

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its over-activation is a common feature in many cancers and inflammatory conditions, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway.

Research into related flavonoids indicates a role in modulating this pathway. For example, eupatilin (5,7-dihydroxy-3',4',6'-trimethoxyflavone) was found to suppress the phosphorylation of Akt in TNF-α-stimulated human bronchial epithelial cells. nih.gov This inhibition of Akt phosphorylation is significant as it can down-regulate downstream signaling, including the NF-κB pathway, thereby contributing to the compound's anti-inflammatory effects. nih.gov Given the structural similarities, it is plausible that this compound may exert similar inhibitory effects on the PI3K/Akt pathway.

Signal Transducer and Activator of Transcription-3 (STAT-3) Modulation

The Signal Transducer and Activator of Transcription-3 (STAT-3) is a transcription factor that plays a pivotal role in cell growth, survival, and inflammation. mdpi.comfrontiersin.org Its constitutive activation is linked to the pathogenesis of various cancers and inflammatory diseases. mdpi.comfrontiersin.orgnih.gov The JAK-STAT pathway is a primary route for its activation, where cytokines and growth factors trigger Janus kinases (JAKs) to phosphorylate STAT-3, leading to its dimerization and translocation to the nucleus to regulate gene expression. frontiersin.orgnih.gov

Several flavonoids have been identified as inhibitors of STAT-3 signaling. mdpi.comfrontiersin.orgnih.gov Eupatilin has been shown to inhibit STAT-3 activation in gastric cancer cells under hypoxic conditions and to suppress the phosphorylation of the JAK2/STAT-3 signaling pathway in sepsis models. nih.govtandfonline.comnih.govresearchgate.net This inhibition leads to a reduction in the expression of downstream targets like VEGF and various inflammatory cytokines. nih.govtandfonline.com Another compound, 5-acetyloxy-6,7,8,4′-tetramethoxyflavone, a derivative of Tangeretin, was found to lower the levels of Tyrosine 705-phosphorylated STAT-3 in glioblastoma cells. mdpi.comnih.gov These findings suggest that trimethoxyflavones as a class may interfere with STAT-3 signaling, a potential mechanism for this compound.

Table 3: Inhibition of STAT-3 Signaling by Related Flavonoids

| Compound | Key Effect | Upstream Kinase (if identified) | Cell Line/Model |

| Eupatilin | Inhibited STAT-3 activation and p-STAT3 nuclear translocation. tandfonline.comnih.gov | JAK2 tandfonline.comnih.govresearchgate.net | RAW264.7 cells; Gastric cancer cells; Septic mice nih.govtandfonline.comnih.govresearchgate.net |

| 5-acetyloxy-6,7,8,4′-tetramethoxyflavone | Lowered levels of p-STAT3 (Tyr705). mdpi.comnih.gov | JAK2 mdpi.com | Human glioblastoma multiforme cells mdpi.comnih.gov |

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Suppressed constitutive and IL-6-inducible STAT-3 activation. nih.gov | JAK1, JAK2, c-Src, ERK1/2 nih.gov | Multiple myeloma cells nih.gov |

Cellular Response and Functional Regulation

The modulation of intracellular signaling pathways by this compound and related compounds translates into tangible effects on cellular function. A primary and extensively studied response is the regulation of oxidative stress.

Mechanisms of Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are central to their protective effects. This activity is generally attributed to their chemical structure, which allows them to act as reducing agents and scavengers of reactive oxygen species (ROS).

Free Radical Scavenging: The principal mechanism of antioxidant action for many flavonoids is direct free radical scavenging. They can donate a hydrogen atom from their hydroxyl groups to neutralize highly reactive radicals, thereby terminating damaging chain reactions. The presence of a 3-hydroxyl group, as in this compound, is a key structural feature for this activity. The effectiveness of flavonoids as free radical scavengers is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical inhibition method. Studies on various hydroxy- and methoxy-substituted flavones consistently demonstrate their capacity to scavenge these synthetic radicals. For example, 7-hydroxy-3',4'-dimethoxyflavone has been synthesized and confirmed to have antioxidant activity via the DPPH method.

Glutathione (B108866) Protection: Glutathione (GSH) is a critical endogenous antioxidant, playing a vital role in protecting cells from oxidative damage. Some flavonoids can enhance the cellular antioxidant defense system by influencing glutathione levels and the activity of related enzymes like glutathione peroxidase. numberanalytics.comresearchgate.net Studies have shown that flavonoids such as quercetin (B1663063) and kaempferol (B1673270) can increase GSH levels in human liver microsomes subjected to oxidative stress. nih.gov This replenishment of the GSH pool enhances the cell's capacity to neutralize ROS. nih.gov The interaction can be complex; some research indicates that under specific peroxidase-catalyzed conditions, certain flavonoids can participate in redox cycling that co-oxidizes GSH, suggesting a prooxidant potential in specific contexts. nih.govacs.org However, in many cellular models, the net effect is protective, with flavonoids helping to maintain the crucial GSH-based antioxidant shield. nih.gov

In Vitro Investigations: Unraveling the Molecular Mechanisms and Cellular Targets of this compound

The flavonoid this compound has been the subject of various in vitro studies to elucidate its biological activities and potential therapeutic applications. These investigations have explored its effects on immune responses, cancer cells, microbial pathogens, and neuronal cells, revealing a range of molecular mechanisms and cellular targets.

Immunomodulatory Effects

Research indicates that certain trimethoxyflavones possess anti-inflammatory properties by modulating the production of key signaling molecules involved in the inflammatory response.

Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Studies on related trimethoxyflavone compounds have demonstrated a significant, dose-dependent downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). nih.govfao.org For instance, in one study, dietary administration of a similar compound led to a significant reduction in the levels of TNF-α and IL-1β. nih.gov While a moderate reduction in IL-6 was observed, it was not always statistically significant. nih.gov Another related compound, 3,5,7-trimethoxyflavone, was shown to inhibit the mRNA expression and protein secretion of IL-1β, IL-6, and IL-8 in TNF-α-stimulated human dermal fibroblasts. researchgate.net These findings suggest that this compound may exert its immunomodulatory effects by suppressing the production of these key inflammatory mediators.

| Cytokine | Effect of Related Trimethoxyflavones | Reference |

| TNF-α | Significant, dose-dependent downregulation | nih.govfao.org |

| IL-6 | Moderate to significant reduction | nih.govfao.orgresearchgate.net |

| IL-1β | Significant, dose-dependent downregulation | nih.govresearchgate.net |

Apoptosis Induction in Malignant Cell Lines

A significant area of research has focused on the potential of trimethoxyflavones to induce programmed cell death, or apoptosis, in various cancer cell lines.

MCF-7 Breast Cancer Cells: A related compound, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), has been shown to inhibit the proliferation of MCF-7 human breast cancer cells and induce apoptosis. nih.govresearchgate.net Treatment with HTMF led to the modulation of key apoptotic markers, including the upregulation of p53 and Bax, and the downregulation of Bcl-2. nih.govresearchgate.net This shift in the Bax:Bcl-2 ratio is a critical event in the initiation of the apoptotic cascade. nih.gov Furthermore, HTMF was observed to increase the generation of cellular reactive oxygen species (ROS) in MCF-7 cells. nih.gov

Neuroblastoma Cells: In the context of neuroblastoma, the related compound 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF) has been studied for its effects on N2a neuroblastoma cells. nih.govnih.gov While the primary focus of these studies was on neuroprotection, the findings related to cell signaling pathways are relevant. TTF was found to inhibit the phosphorylation of signaling proteins like SAPK/JNK and ERK 1/2, which are part of the mitogen-activated protein kinase (MAPK) family and can be involved in both cell survival and apoptosis depending on the cellular context. nih.gov Another study on neuroblastoma cells showed that the anti-GD2 antibody hu14.18K322A induced apoptosis, characterized by an increase in cleaved caspase 3 and cleaved PARP, which are hallmarks of this cell death pathway. mdpi.com

| Cell Line | Compound | Key Apoptotic Mechanisms | Reference |

| MCF-7 | 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | Modulation of p53, Bax, and Bcl-2; Increased ROS | nih.govresearchgate.net |

| Neuroblastoma | 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF) | Inhibition of SAPK/JNK and ERK 1/2 phosphorylation | nih.govnih.gov |

| Neuroblastoma | hu14.18K322A | Increased cleaved caspase 3 and cleaved PARP | mdpi.com |

Mucus Secretion Stimulation Mechanisms

Currently, there is a lack of specific research findings directly detailing the mechanisms by which this compound stimulates mucus secretion. Further investigation is required in this area.

Antibacterial and Antifungal Mechanisms

The antimicrobial properties of trimethoxyflavones have been investigated, revealing several mechanisms of action against bacteria and fungi.

Nucleic Acid Synthesis Inhibition: While direct evidence for nucleic acid synthesis inhibition by this compound is limited, studies on other flavonoids provide a basis for this potential mechanism.

Membrane Permeability Modulation: A study on a nanoemulsion containing polymethoxylated flavones (PMFs) demonstrated that it exerted its antifungal activity against Penicillium italicum by disrupting cell membrane integrity and permeability. nih.gov This was evidenced by an increase in extracellular electric conductivity and a decrease in ergosterol (B1671047) content, a vital component of the fungal cell membrane. nih.gov

Biofilm Formation Inhibition: Methanol extracts of Trigonella foenum-graecum, which contain various phytochemicals, have been shown to inhibit biofilm formation in multidrug-resistant Staphylococcus aureus and Escherichia coli. nih.gov The extract effectively reduced biofilm activity at concentrations below the minimum inhibitory concentration. nih.gov

| Mechanism | Organism(s) | Key Findings | Reference |

| Membrane Permeability Modulation | Penicillium italicum | Increased extracellular conductivity, decreased ergosterol content | nih.gov |

| Biofilm Formation Inhibition | Staphylococcus aureus, Escherichia coli | Inhibition of biofilm formation at sub-MIC concentrations | nih.gov |

Antitrypanosomal Activity Mechanisms

Research has indicated the potential of plant extracts containing flavonoids to combat trypanosomes. A study on banana inflorescences, which contain flavonoids among other compounds, showed that a dichloromethane (B109758) fraction of the flower extract exhibited moderate trypanocidal activity against Trypanosoma cruzi. nih.gov Further investigation is needed to isolate the specific activity of this compound.

Antiviral Activity Mechanisms

The antiviral properties of flavonoids, including trimethoxyflavones, have been explored, particularly against the Hepatitis C Virus (HCV).

Hepatitis C Virus (HCV) Entry Inhibition: Several studies have highlighted the ability of flavonoids to inhibit the entry of HCV into host cells. nih.govdergipark.org.trnih.govacs.org For example, the flavone (B191248) ladanein (B1674318) was shown to prevent HCV infection at a post-attachment entry step. nih.govacs.org The antiviral activity of ladanein was found to be dependent on factors like iron complexation and pH. nih.govacs.org Another study identified 5,4'-dihydroxy-7-prenyloxy-3,8,5'-trimethoxyflavone as a potent inhibitor of HCV, primarily acting at the virus entry stage. dergipark.org.tr

Neuroprotective Mechanisms

Trimethoxyflavones have demonstrated neuroprotective effects in various in vitro models of neurodegeneration.

Reduction of Reactive Oxygen Species: The compound 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF), purified from Achillea fragrantissima, has been shown to protect astrocytes and neuronal cells from oxidative stress-induced death. nih.govresearchgate.net TTF effectively attenuated the intracellular accumulation of reactive oxygen species (ROS) in these cells when challenged with hydrogen peroxide or Aβ peptide. nih.govnih.govnih.govresearchgate.net This antioxidant activity is attributed to the scavenging of free radicals. nih.gov

| Neuroprotective Mechanism | Cell Type(s) | Key Findings | Reference |

| Reduction of Reactive Oxygen Species (ROS) | Astrocytes, Neuronal cells (N2a) | Attenuation of intracellular ROS accumulation induced by oxidative stressors | nih.govnih.govnih.govresearchgate.net |

In Vivo Preclinical Investigations and Mechanistic Efficacy

Inflammation Models

The anti-inflammatory properties of hydroxylated polymethoxyflavonoids (HPMFs) have been evaluated in established in vivo models of inflammation, such as those induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) and lipopolysaccharide (LPS).

TPA-Induced Skin Inflammation in Mice

Topical application of TPA to mouse skin induces a potent inflammatory response characterized by edema, epidermal hyperplasia, and the infiltration of inflammatory cells. researchgate.net This model is widely used to screen for anti-inflammatory agents. While direct studies on 3-Hydroxy-6,3',4'-trimethoxyflavone are limited, research on structurally similar HPMFs from citrus species demonstrates significant anti-inflammatory effects. For instance, a related compound, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5-OH-HxMF), has been shown to effectively inhibit TPA-induced skin inflammation. researchgate.net The application of this compound significantly reduced the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net This inhibition was linked to the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway. researchgate.net

Another study on a different polymethoxyflavone also showed a significant reduction in the mRNA expression of both iNOS and COX-2 following topical application in a TPA-induced mouse skin inflammation model. nih.gov These effects were attributed to the inhibition of NF-κB activity and translocation. nih.gov

LPS-Induced Inflammation Models

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful inducer of inflammation. nih.gov In vivo and in vitro models of LPS-induced inflammation are standard for investigating the efficacy of anti-inflammatory compounds. In these models, LPS triggers the release of pro-inflammatory cytokines and mediators. Studies on related flavonoids have demonstrated protective effects against LPS-induced inflammation. For example, 2'-Hydroxyflavanone was shown to prevent LPS-induced cytotoxicity and the release of inflammatory cytokines in murine macrophages. nih.gov Similarly, Hydroxytyrosol has been shown to inhibit LPS-induced neuroinflammatory responses by suppressing the TLR-4-mediated NF-κB and ERK signaling pathways. nih.gov These findings suggest that flavonoids, as a class, can modulate key pathways in LPS-induced inflammation, although specific in vivo data for this compound is not extensively documented in the reviewed literature.

Interactive Data Table: Effects of Related Flavonoids in Inflammation Models

| Compound | Model | Key Findings | Reference |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | TPA-induced mouse skin inflammation | Inhibited iNOS and COX-2 expression; Suppressed NF-κB activation. | researchgate.net |

| Polymethoxyflavone (unspecified) | TPA-induced mouse skin inflammation | Reduced mRNA expression of iNOS and COX-2; Inhibited NF-κB activity. | nih.gov |

| 2'-Hydroxyflavanone | LPS-induced inflammation in macrophages | Prevented cytotoxicity; Reduced release of inflammatory cytokines. | nih.gov |

| Hydroxytyrosol | LPS-induced neuroinflammation | Suppressed TLR-4-mediated NF-κB and ERK signaling. | nih.gov |

Disease Models for Therapeutic Potential Evaluation

The efficacy of this compound and its analogs has been assessed in various disease models, highlighting its potential for therapeutic applications.

The two-stage skin carcinogenesis model, using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) as an initiator and TPA as a promoter, is a classic method for studying skin cancer. nih.govnih.gov Research on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone demonstrated a significant inhibitory effect on DMBA/TPA-induced skin tumor formation. researchgate.net This compound reduced both tumor incidence and multiplicity over a 20-week period. researchgate.net The antitumor effect was linked to the downregulation of the inflammatory genes iNOS and COX-2, suggesting that its ability to prevent inflammation-associated tumorigenesis is a key mechanism. researchgate.net

Lead (Pb) is a well-known neurotoxin that induces cognitive and motor deficits. fao.orgnih.gov A study investigating the neuroprotective effects of a closely related compound, 3-hydroxy-3′,4′,5′-trimethoxyflavone (HTMF), in a rat model of lead-induced neurotoxicity yielded significant results. fao.orgdntb.gov.uachitkara.edu.in Rats exposed to lead acetate (B1210297) exhibited impaired memory and motor skills, along with increased brain levels of lead, thiobarbituric acid reactive substances (TBARS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). fao.org Treatment with HTMF significantly ameliorated these deficits. fao.org The neuroprotective effects were attributed to the compound's chelating, antioxidant, and anti-inflammatory properties. fao.orgnih.gov

Enterotoxigenic Bacteroides fragilis (ETBF) can cause intestinal inflammation and diarrheal diseases. nih.govnih.gov While direct studies on this compound are lacking, research on the related compound 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) in an in vitro model using intestinal epithelial cells stimulated with B. fragilis toxin (BFT) provides valuable insights. Eupatilin (B1662920) significantly decreased the production of interleukin-8 (IL-8) and prostaglandin (B15479496) E2. nih.govnih.gov This anti-inflammatory effect was mediated by the suppression of the NF-κB signaling pathway by targeting the Hsp90-IKK-gamma complex. nih.govnih.gov These findings suggest that related flavones may attenuate intestinal inflammatory responses. nih.gov

Dry eye disease is a multifactorial condition characterized by tear film instability and ocular surface inflammation. nih.gov The pathophysiology involves an inflammatory cascade with the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 on the ocular surface. nih.gov Although no specific studies on this compound in dry eye models were identified, its known anti-inflammatory properties suggest a potential therapeutic role. By inhibiting key inflammatory mediators such as NF-κB, COX-2, and pro-inflammatory cytokines, this compound could theoretically break the vicious cycle of inflammation that perpetuates dry eye disease. nih.gov Its mechanism would likely involve reducing the inflammatory cell infiltration on the ocular surface and in the lacrimal gland, thereby alleviating symptoms.

Correlation of In Vivo Efficacy with In Vitro Molecular Mechanisms

The therapeutic effects observed in vivo for this compound and related PMFs are strongly correlated with their actions at the molecular level, as demonstrated in numerous in vitro studies.

The potent anti-inflammatory effects seen in skin inflammation and tumorigenesis models can be directly linked to the in vitro inhibition of key signaling pathways. researchgate.net For example, the suppression of TPA-induced inflammation and tumor promotion in vivo is explained by the compound's ability to inhibit the nuclear translocation of NF-κB and the activation of its upstream kinases, such as Akt and MAPKs, in skin cells. researchgate.net Furthermore, the reduction of inflammatory markers like iNOS and COX-2 in animal tissues corresponds to the decreased mRNA and protein expression of these enzymes observed in cell culture experiments. researchgate.net

In the context of neurotoxicity, the in vivo improvement of cognitive function and reduction of brain inflammation in lead-exposed rats correlates with the compound's antioxidant and anti-inflammatory activities observed in vitro. fao.org The reduction of TNF-α and IL-6 levels in the brain tissue of treated animals is consistent with the inhibition of pro-inflammatory cytokine production by flavonoids in cell-based assays. fao.org The neuroprotective effects are also linked to the modulation of monoaminergic systems. fao.org

Interactive Data Table: Correlation of In Vivo and In Vitro Findings

| In Vivo Model | Observed In Vivo Efficacy | Correlated In Vitro Molecular Mechanism | Reference |

| Skin Tumorigenesis (DMBA/TPA) | Inhibition of tumor incidence and multiplicity. | Downregulation of iNOS and COX-2 gene expression; Inhibition of NF-κB, Akt, and MAPK signaling. | researchgate.net |

| Neurotoxicity (Lead-induced) | Amelioration of cognitive and motor deficits; Reduced brain inflammation. | Antioxidant activity; Reduction of pro-inflammatory cytokines (TNF-α, IL-6); Modulation of monoaminergic systems. | fao.org |

Structure Activity Relationship Sar Studies and Computational Analysis

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Activities

The presence, number, and location of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid skeleton are critical for their biological effects. These functional groups modulate properties such as antioxidant capacity, enzyme inhibition, and interaction with cellular targets. nih.gov

Role of the 3-Hydroxy Group

The 3-hydroxyl group on the C-ring of the flavonoid structure plays a significant role in the biological activities of many flavonoids. rsc.org Studies have shown that this group can be crucial for certain antioxidant and enzyme-inhibiting activities. nih.govnih.gov For instance, the 3-hydroxyl group, in conjunction with the 4-oxo group, is suggested to be involved in metal chelation. rsc.org This chelating ability can be important in preventing metal-induced oxidative stress.

Furthermore, the presence of a 3-hydroxyl group can influence the planarity of the flavonoid molecule. It can form an intramolecular hydrogen bond with the hydrogen at the 6' position of the B-ring, forcing the A, B, and C rings into a coplanar arrangement. nih.gov This planarity can enhance the delocalization of π-electrons across the molecule, which may contribute to its stability and biological activity. nih.gov In some contexts, the presence of the 3-hydroxyl group has been shown to be a requirement for inducing DNA damage in the presence of cupric ions at lower temperatures. spandidos-publications.com

Impact of Methoxylation Pattern and Degree

The methoxylation pattern, referring to the number and position of methoxy groups, significantly influences the bioactivity of flavonoids. researchgate.net O-methylation of hydroxyl groups can alter a flavonoid's properties in several ways. It generally reduces the molecule's polarity, which can enhance its ability to cross biological membranes, leading to increased oral bioavailability. researchgate.net

However, the effect of methoxylation on antioxidant activity can be complex. While O-methylation of hydroxyl groups can decrease radical scavenging capacity, some polymethoxylated flavones with no free hydroxyl groups have been found to exhibit significant free radical scavenging activity. nih.govresearchgate.net The position of the methoxy groups is also crucial. For example, an increase in the number of methoxyl groups on the A-ring has been shown to enhance the antiproliferative activity of some polymethoxyflavones, whereas an increase on the B-ring can reduce this activity. iiarjournals.orgiiarjournals.org Specifically, a 5-methoxy group can confer resistance to oxidative metabolism in the liver. researchgate.net

The following table summarizes the impact of methoxylation on the antiproliferative activity of some flavones in HL60 cells. iiarjournals.orgiiarjournals.org

| Compound | Substitution Pattern | IC50 (µM) |

| 5-methoxyflavone | 5-OCH3 | 48 |

| 6-methoxyflavone | 6-OCH3 | >400 |

| 7-methoxyflavone | 7-OCH3 | 68 |

| 6-hydroxyflavone | 6-OH | 89 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Significance of Ring A and Ring B Substitutions

Substitutions on both the A and B rings of the flavonoid core are critical in determining biological activity. nih.govresearchgate.net The A-ring substitution pattern has a significant effect on activity. For instance, in antiproliferative studies, a 5-methoxy or 7-methoxy group on the A-ring showed moderate activity, while a 6-methoxy group resulted in no activity. iiarjournals.orgiiarjournals.org Conversely, a 6-hydroxyl group on the A-ring was found to be active. iiarjournals.orgiiarjournals.org The presence of adjacent hydroxyl groups on the A-ring can increase chelation potency, whereas a methoxy group or a sugar moiety can have a negative influence. researchgate.net

The substitution pattern of the B-ring is also a key determinant of various biological activities. nih.gov An increased number of hydroxyl groups on the B-ring is often associated with enhanced antioxidant activity. nih.govacs.org For example, the antioxidant activities of three anthocyanidins were ranked in the order pelargonidin (B1210327) (4′-OH) < cyanidin (B77932) (3′,4′-OH) < delphinidin (B77816) (3′,4′,5′-OH), indicating that more -OH groups on the B-ring enhance antioxidant effects. nih.gov The 3',4'-dihydroxy (catechol) moiety in the B-ring is a particularly important feature for potent antioxidant activity. iiarjournals.org

Molecular Conformation and Planarity Effects on Activity

The three-dimensional conformation of a flavonoid molecule, particularly its planarity, can significantly impact its biological activity. researchgate.net A planar structure can facilitate intercalation with DNA and interaction with planar aromatic amino acid residues in enzyme active sites. The planarity of the flavonoid molecule is influenced by the substitution pattern.

As mentioned earlier, a hydroxyl group at the C3 position can form an intramolecular hydrogen bond with the hydrogen at the C6' position of the B-ring, promoting a planar conformation. nih.gov Flavonoids with a 3-OH group, such as quercetin (B1663063), tend to have a planar structure where the A, B, and C rings are coplanar. nih.gov In contrast, flavonoids lacking the 3-OH group, like flavone (B191248) itself, often exhibit a twisted conformation where the B-ring is out of plane with the A and C rings. nih.gov This difference in planarity can affect how these molecules interact with biological targets.

Computational Approaches in SAR Elucidation

Computational methods are powerful tools for elucidating the structure-activity relationships of flavonoids. These in silico approaches can model the interactions between flavonoids and biological targets, helping to predict the activity of new derivatives and guide the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the three-dimensional properties of the molecules. nih.gov

In a typical CoMFA study, a set of structurally related flavonoids with known biological activities are aligned, and their steric and electrostatic fields are calculated. nih.govresearchgate.net These fields are then correlated with the biological activity data using statistical methods like partial least squares (PLS) to generate a QSAR model. nih.gov The resulting model can be visualized as contour maps, which highlight regions where modifications to the flavonoid structure are likely to increase or decrease activity. researchgate.net These models have been successfully applied to study the inhibition of various enzymes by flavonoids, such as aldose reductase. nih.govresearchgate.net For instance, a CoMFA model for aldose reductase inhibitors revealed that both steric and electrostatic fields were important for activity. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a ligand, like 3-Hydroxy-6,3',4'-trimethoxyflavone, and a biological receptor at the molecular level. These techniques provide insights into the binding modes, affinities, and stability of the ligand-receptor complex, which are crucial for understanding the compound's potential pharmacological activity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different conformations. This method helps in identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. For instance, in studies of similar flavonoid compounds, docking is often used to predict their binding affinity to enzymes or receptors, providing a rationale for their biological effects. While specific molecular docking studies for this compound were not identified in the searched literature, this technique would be instrumental in screening its potential against various therapeutic targets like kinases, proteases, or nuclear receptors.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic model of the biological environment, often including solvent molecules, and account for the flexibility of both the ligand and the protein. biosynth.com These simulations can validate the stability of binding modes predicted by docking. Key information derived from MD simulations includes the fluctuation of the ligand within the binding site, conformational changes in the protein upon ligand binding, and the calculation of binding free energies, which is a more rigorous estimate of binding affinity than docking scores. nih.gov For a flavonoid, MD simulations could reveal how the trimethoxy and hydroxyl substitutions contribute to the stability of the interaction with a specific receptor's active site. biosynth.com

In Silico Predictions of Bioactivity and Interaction Profiles

In silico methods are computational approaches used to predict the biological activity and properties of chemical compounds based on their structure. These predictions are valuable in the early stages of drug discovery for prioritizing compounds for further experimental testing.

One common method is the Prediction of Activity Spectra for Substances (PASS) online tool. nih.gov This program analyzes the structure of a compound and compares it to a large database of biologically active substances to predict a wide spectrum of potential pharmacological effects and biological activities. nih.gov The results are presented as a list of probable activities with corresponding probabilities for being active (Pa) and inactive (Pi). nih.gov

For this compound, a PASS prediction could potentially reveal a range of activities, such as enzyme inhibition, receptor antagonism, or anti-inflammatory properties, based on its structural similarity to other known flavonoids. Other computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity risks. nih.gov These in silico profiles help in building a comprehensive understanding of a compound's potential before embarking on extensive laboratory work. However, no specific in silico bioactivity or interaction profile predictions for this compound were found in the reviewed search results.

Analytical and Biotechnological Applications in Chemical Research

Advanced Analytical Methodologies for Research Purposes

The study of 3-Hydroxy-6,3',4'-trimethoxyflavone and its effects within biological systems necessitates sophisticated analytical techniques for its accurate detection and measurement.

Accurately detecting and quantifying this compound in complex biological samples like tissue homogenates and cell extracts is crucial for pharmacokinetic and metabolic studies. Given its structural similarity to other hydroxylated polymethoxyflavones (OH-PMFs), methodologies developed for this class of compounds are applicable. researchgate.net High-performance liquid chromatography (HPLC) is a foundational technique for this purpose. researchgate.net

When coupled with detectors such as UV-Vis or mass spectrometry (MS), HPLC provides the necessary sensitivity and selectivity. For instance, a method for analyzing six related 5-OH-PMFs utilized HPLC coupled with a linear ion trap mass spectrometer, achieving limits of detection (LOD) in the range of 0.02-0.23 µg/mL. researchgate.net For this compound, a reverse-phase HPLC (RP-HPLC) method would likely be employed, using a C8 or C18 column with a mobile phase gradient of acetonitrile (B52724) and water.

Liquid chromatography-mass spectrometry (LC-MS), particularly with techniques like electrospray ionization (ESI) in combination with a time-of-flight (TOF) or triple quadrupole mass analyzer, offers superior performance. nih.govnih.gov This method provides precise mass-to-charge ratio data, allowing for unambiguous identification and quantification even at very low concentrations. For example, the LC-MS analysis of the related compound 3-Hydroxy-3',4',5'-trimethoxyflavone shows a precursor ion [M+H]+ at m/z 329.102, which can be fragmented to produce a characteristic MS/MS spectrum for confirmation. nih.gov Similar approaches would be essential for tracking the metabolic fate of this compound in biological systems.

The extraction of the compound from the biological matrix is a critical first step. This typically involves solvent extraction with ethyl acetate (B1210297) or methanol, followed by purification steps like column chromatography on Sephadex LH-20 to remove interfering substances before analytical measurement. nih.gov

Table 1: Analytical Methods for Flavonoid Detection

| Analytical Technique | Detector | Application | Key Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV-Vis | Quantification in extracts | Robust, reproducible, good for purity assessment |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | ESI-QTOF, Ion Trap | Detection & Quantification in biological matrices | High sensitivity, high selectivity, structural confirmation researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | UV light | Fraction monitoring during isolation | Simple, rapid, cost-effective for qualitative analysis phcogj.com |

The availability of a high-purity reference standard is a prerequisite for any quantitative analytical study. A reference standard for this compound allows for the calibration of analytical instruments and ensures the accuracy and reproducibility of experimental results. The development process involves chemical synthesis followed by rigorous purification and characterization.

Synthesis can be achieved through methods like the Algar-Flynn-Oyamada reaction, which involves the condensation of a substituted acetophenone (B1666503) (e.g., 2-Hydroxy-4,6-dimethoxyacetophenone) and a benzaldehyde (B42025) derivative (e.g., 3,4-dimethoxybenzaldehyde) to form a chalcone (B49325), followed by oxidative cyclization. mdpi.com Subsequent purification is typically performed using preparative HPLC to achieve a purity of ≥98%. sigmaaldrich.com

The identity and purity of the resulting reference standard must be confirmed through a battery of analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the hydroxyl and methoxy (B1213986) groups.

Mass Spectrometry (MS): To verify the molecular weight (328.3 g/mol for C18H16O6).

HPLC: To determine the chromatographic purity.

Companies specializing in phytochemical standards produce such compounds as "phyproof® Reference Substances," which are certified primary standards with an assigned absolute purity, crucial for quality control and research applications. sigmaaldrich.com

Integration into Compound Screening Libraries for Target Identification

This compound is a valuable candidate for inclusion in compound screening libraries used in drug discovery. biosynth.com These libraries, which can contain thousands to millions of compounds, are systematically tested in high-throughput screening (HTS) assays to identify molecules that modulate the activity of a specific biological target. mdpi.commedchemexpress.com

Flavonoids and other natural products are frequently included in these libraries due to their structural diversity and inherent biological activity. mdpi.com For example, a high-throughput screen of natural product libraries identified several flavonoids as potential inhibitors of the heat shock protein 90 (Hsp90). mdpi.com A compound with a very similar structure, 3',4'-Dimethoxy-3-hydroxy-6-methylflavone, was among the hits in this screen. mdpi.com

The process of integrating a compound like this compound into a screening deck involves:

Sourcing or Synthesis: The compound is either isolated from natural sources or, more commonly for library purposes, chemically synthesized to ensure a sufficient and consistent supply.

Quality Control: The compound's purity and structural integrity are verified.

Solubilization and Plating: The compound is dissolved, typically in dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then dispensed into microplates at a specific concentration for screening. mdpi.com

These pre-plated libraries are then used in various HTS assays, such as those measuring enzyme inhibition, receptor binding, or changes in cell viability, to identify potential drug leads and elucidate the compound's mechanism of action. mdpi.comnih.gov

Table 2: Role in Compound Screening Libraries

| Library Type | Purpose | Assay Examples | Relevance of this compound |

|---|---|---|---|

| Natural Product Library | Discovery of novel bioactivities | Enzyme inhibition, anti-proliferative assays | Source of structurally diverse scaffolds with known biological relevance mdpi.com |

| Diversity-Oriented Library | Exploration of new chemical space | Target-based and phenotypic screening | Provides a unique flavone (B191248) structure for broad screening campaigns stanford.edu |

| Kinase-Directed Library | Identification of kinase inhibitors | Kinase activity assays (e.g., ATP hydrolysis) | Potential to inhibit signaling pathways like PI3K/Akt and MAPK stanford.edu |

Biotechnological Production and Optimization Strategies (excluding industrial scale-up)

While chemical synthesis is the primary method for obtaining this compound for research, biotechnological approaches offer potential for more sustainable and highly specific production routes. These strategies focus on harnessing enzymes or engineered microorganisms.

One promising avenue is enzymatic synthesis. The targeted methylation of flavonoid precursors can be achieved with high regioselectivity using enzymes like Catechol-O-methyltransferase (COMT). Using S-adenosylmethionine (SAM) as a methyl donor, COMT can specifically methylate catechol moieties, which could be leveraged in a biosynthetic pathway to produce the desired trimethoxy substitution pattern while preserving the 3-hydroxyl group. This enzymatic approach avoids the use of harsh reagents and the formation of unwanted byproducts often seen in chemical methylation.

Metabolic engineering of microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, represents another advanced strategy. nih.gov This involves introducing and optimizing a heterologous biosynthetic pathway for flavonoid production. The general steps would include:

Pathway Construction: Introducing genes from plants that encode the enzymes for the flavonoid backbone synthesis (e.g., chalcone synthase, chalcone isomerase).

Tailoring Enzyme Integration: Incorporating specific enzymes, such as flavonoid hydroxylases and O-methyltransferases (OMTs), to modify the flavone core to yield the final this compound structure.

Pathway Optimization: Fine-tuning enzyme expression levels and balancing metabolic flux to maximize product titer and minimize the accumulation of intermediate or side products. nih.gov

Although research specifically detailing the complete biotechnological production of this compound is not extensively documented, the principles have been successfully applied to produce other complex natural products, indicating its feasibility for research-scale synthesis. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Novel Molecular Targets and Pathways

A crucial avenue for future research will be the identification and characterization of the specific molecular targets and signaling pathways modulated by 3-Hydroxy-6,3',4'-trimethoxyflavone. Studies on structurally similar flavonoids provide valuable starting points for these investigations. For instance, the related compound 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone has been shown to protect astrocytes from oxidative stress by interfering with key cell signaling pathways, including the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK), extracellular signal-regulated kinase (ERK 1/2), and mitogen-activated protein kinase kinase (MEK1) pathways nih.govresearchgate.net. Furthermore, this compound was found to inhibit the phosphorylation of the transcription factor cyclic AMP response element-binding protein (CREB) nih.gov. Another similar molecule, 3-Hydroxy-3',4'-dimethoxy-6-methyl flavone (B191248), is known to modulate various cellular signaling pathways, which are critical in the proliferation and survival of cancer cells biosynth.com.

Future studies should, therefore, investigate whether this compound interacts with these or other signaling cascades. A comprehensive understanding of its molecular interactions will be essential in determining its potential therapeutic applications, particularly in diseases where these pathways are dysregulated, such as neurodegenerative disorders and cancer.

Rational Design and Synthesis of Mechanistically Optimized Analogs

The synthesis of novel derivatives of 3-hydroxyflavones is an established strategy to explore and optimize their biological activities rsc.orgresearchgate.net. Future research should focus on the rational design and synthesis of analogs of this compound to enhance its potency, selectivity, and pharmacokinetic properties.